N-(5-Methyl-isoxazol-3-yl)-4-nitro-benzamide
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis and biological evaluation of benzothiazole derivatives, highlighting their potent antitumor activities. These compounds, which include structural similarities to N-(5-Methyl-isoxazol-3-yl)-4-nitro-benzamide, have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer research (Yoshida et al., 2005).
Pharmacokinetics and Tissue Distribution
- Another study investigated the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, showcasing its potential in treating fibrosis and its anti-metastatic effects on breast cancer models. This research provides insight into the distribution and metabolism of compounds structurally related to this compound in biological systems (Kim et al., 2008).
Antiparasitic Activity
- Research on the thiazolide nitazoxanide and its derivatives, which share a common structural motif with this compound, revealed their broad spectrum of antiparasitic activity. This study suggests that modifications in the benzene ring, similar to those found in this compound, could play a significant role in the antiparasitic mechanism of action (Esposito et al., 2005).
Antimycotic Activity
- The synthesis and testing of novel N-(3-methyl-4-R-isoxazol-5-yl)-2-R1-4-R2-phenoxyacetamides and related benzamides against Candida albicans and Cryptococcus neoformans demonstrated the potential of these compounds in antimycotic applications. The presence of two amidic groups, similar to the structure of this compound, usually enhances antimycotic activity (Daidone et al., 1988).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is currently unknown. This compound is structurally similar to sulfonamides , which are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for DNA replication . .
Mode of Action
If it acts similarly to sulfonamides, it may bind to and inhibit the enzyme responsible for folic acid synthesis, thereby preventing bacterial growth
Biochemical Pathways
If it shares a mechanism with sulfonamides, it could affect the folic acid synthesis pathway, leading to inhibition of DNA replication in bacteria .
Result of Action
If it acts like sulfonamides, it could potentially inhibit bacterial growth by blocking folic acid synthesis .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-6-10(13-18-7)12-11(15)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCYWWSDZJILCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265580 | |
Record name | N-(5-Methyl-3-isoxazolyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109300-32-5 | |
Record name | N-(5-Methyl-3-isoxazolyl)-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109300-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Methyl-3-isoxazolyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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